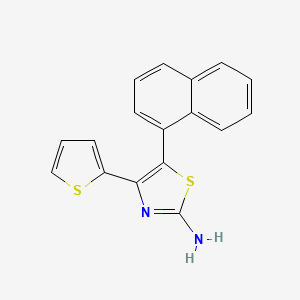![molecular formula C16H24N2O4S2 B5508224 N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)
N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide is a chemical compound with potential applications in various fields. Its structural components suggest a complexity that warrants a detailed investigation.
Synthesis Analysis
Synthesis of similar piperidine derivatives involves specific reactions under controlled conditions. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating the involvement of specific substituents and functional groups in the synthesis process (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves complex configurations. For instance, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their molecular structures, demonstrating the significance of specific functional groups and their arrangements in determining the properties of the compound (Canale et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives, such as the one being analyzed, undergo various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and evaluation of different piperidine derivatives revealed insights into their chemical reactivity and properties, especially in relation to enzyme inhibition activities (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives depend on their molecular structure and substituents. Studies on similar compounds, like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, can shed light on the physical characteristics of such compounds, including solubility, stability, and crystalline structure (García et al., 2014).
Chemical Properties Analysis
The chemical properties of N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide and related compounds are influenced by their functional groups and molecular interactions. Research on similar compounds, such as various 4-(Phenylsulfonyl)piperidines, provides insights into their chemical behavior, reactivity, and potential applications (Fletcher et al., 2002).
Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have gained recognition as versatile chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They play a crucial role in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in natural products and therapeutic compounds. The methodologies leveraging tert-butanesulfinamide enable access to a diverse array of structurally complex N-heterocycles, underscoring the potential utility of sulfinamide-based compounds in drug development and synthetic organic chemistry (Philip et al., 2020).
Surfactants and Environmental Safety
Research on surfactants, including alcohol sulfates and ethoxysulfates, highlights the environmental safety and fate of these compounds in aquatic environments. These studies provide insights into the biodegradation, toxicity, and risk assessments of surfactants used in personal care and cleaning products. Understanding the environmental impact and degradation pathways of surfactants can inform the development of safer, more sustainable chemicals, potentially including sulfonamide-based compounds (Cowan-Ellsberry et al., 2014).
Prokinetic Agents in Gastrointestinal Disorders
Studies on cisapride, a prokinetic agent chemically related to metoclopramide, demonstrate the therapeutic potential of piperidinyl benzamide compounds in treating gastrointestinal motility disorders. Cisapride enhances motility across the gastrointestinal tract without the central depressant or antidopaminergic effects associated with similar compounds. This highlights the clinical importance of structural modifications in benzamide derivatives for achieving desired pharmacological effects, suggesting avenues for the application of "N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide" in similar contexts (McCallum et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfanylethyl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-22-14-5-7-15(8-6-14)23-11-9-17-16(19)13-4-3-10-18(12-13)24(2,20)21/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYMVQLNSBONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCNC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methoxyphenyl)sulfanyl]ethyl}-1-(methylsulfonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

